Cas no 31664-34-3 (Coenzyme A, 3'-O-dephosphono-, S-acetate)

31664-34-3 structure
商品名:Coenzyme A, 3'-O-dephosphono-, S-acetate
Coenzyme A, 3'-O-dephosphono-, S-acetate 化学的及び物理的性質
名前と識別子
-
- Coenzyme A,3'-O-dephosphono-, S-acetate (9CI)
- Acetyl-dephospho-coenzyme A
- Acetyl-dephospho-coa
- Coenzyme A, 3'-O-dephosphono-, S-acetate
- 9-{5-O-[{[{4-[(3-{[2-(Acetylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
- Acetyldephospho-CoA
- 3'-Dephosphoacetyl-CoA
- Adenosine pyrophosphate, 5'→4-ester with 2,4-dihydroxy-N-[2-[(2-mercaptoethyl)carbamoyl]ethyl]-3,3- dimethylbutyramide, S-acetate (7CI)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→4'-ester with 2,4-dihydroxy-N-[2-[(2-mercaptoethyl)carbamoyl]ethyl]-3,3- dimethylbutyramide S-acetate (8CI)
- 31664-34-3
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
- DTXSID40953627
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→4'-ester with 2,4-dihydroxy-N-[2-[(2-mercaptoethyl)carbamoyl]ethyl]-3,3-dimethylbutyramide S-acetate (8CI)
- Adenosine pyrophosphate, 5'→4-ester with 2,4-dihydroxy-N-[2-[(2-mercaptoethyl)carbamoyl]ethyl]-3,3-dimethylbutyramide, S-acetate (7CI)
- 3'-Dephosphoacetyl-CoA
- Acetyldephospho-CoA
-
- インチ: 1S/C23H37N7O14P2S/c1-12(31)47-7-6-25-14(32)4-5-26-21(36)18(35)23(2,3)9-42-46(39,40)44-45(37,38)41-8-13-16(33)17(34)22(43-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-35H,4-9H2,1-3H3,(H,25,32)(H,26,36)(H,37,38)(H,39,40)(H2,24,27,28)/t13-,16-,17-,18+,22-/m1/s1
- InChIKey: XEFUABMMGJVHSD-ZSJPKINUSA-N
- ほほえんだ: S(C(C)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O)O)=O)=O
計算された属性
- せいみつぶんしりょう: 729.159
- どういたいしつりょう: 729.159
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 19
- 重原子数: 47
- 回転可能化学結合数: 18
- 複雑さ: 1210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -4.5
- トポロジー分子極性表面積: 342
じっけんとくせい
- 密度みつど: 1.8
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.708
Coenzyme A, 3'-O-dephosphono-, S-acetate 関連文献
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
2. Book reviews
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
31664-34-3 (Coenzyme A, 3'-O-dephosphono-, S-acetate) 関連製品
- 2254081-81-5(2-isocyanatospiro3.3heptane)
- 125971-95-1(Atorvastatin acetonide tert-butyl ester)
- 1005294-82-5(1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperidine)
- 1344855-95-3(3-(oxan-3-yl)prop-2-en-1-amine)
- 2171880-82-1(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}pentanoic acid)
- 1194794-42-7(Cyclopentanemethanol, α,2-dimethyl-, (1R,2R)-rel-)
- 2227792-10-9((1S)-3-amino-1-(3-methoxypyridin-2-yl)propan-1-ol)
- 1805497-41-9(4-Chloro-3-cyano-5-methylbenzenesulfonyl chloride)
- 2163424-54-0(2-(2-methylcyclopropyl)azetidine)
- 2228490-88-6(2-methoxy-2-(4-nitro-1H-pyrazol-3-yl)propan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
